Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide
Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide
This guide provides a comprehensive and technically detailed protocol for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented as a multi-step process, with in-depth explanations of the reaction mechanisms, experimental choices, and purification strategies to ensure a high degree of purity and yield.
Introduction
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a diaryl ether derivative containing a sulfonamide moiety. Diaryl ethers are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents. The sulfonamide group is also a key pharmacophore in a wide range of therapeutic agents, including antibacterial and anticancer drugs. The combination of these two functionalities in N-(5-chloro-2-phenoxyphenyl)methanesulfonamide makes it an attractive scaffold for the development of novel therapeutic agents.
This guide will detail a robust and reproducible two-step synthetic route commencing from commercially available starting materials. The overall synthetic strategy involves the initial formation of a diaryl ether intermediate, followed by the introduction of the methanesulfonamide group.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the target molecule and its intermediates is crucial for safe handling and successful synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | 55688-33-0 | C₁₃H₁₂ClNO₃S | 297.76 | Not specified, likely a solid |
| 5-chloro-2-phenoxyaniline | 93-67-4 | C₁₂H₁₀ClNO | 219.67 | Brown solid |
| 5-chloro-2-nitrodiphenylamine | 25781-92-4 | C₁₂H₉ClN₂O₂ | 248.67 | Not specified |
| 2,5-Dichloronitrobenzene | 89-61-2 | C₆H₃Cl₂NO₂ | 192.00 | Needles or prisms |
Safety Precautions:
-
2,5-Dichloronitrobenzene: This starting material is a hazardous substance. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenol: Phenol is corrosive and toxic. Avoid contact with skin and eyes.
-
Methanesulfonyl chloride: This reagent is corrosive and a lachrymator. It should be handled with extreme care in a fume hood.
-
General Handling: All reactions should be performed in a well-ventilated fume hood. Appropriate safety measures should be in place to handle potential exotherms and pressure build-up.
Synthetic Pathway Overview
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is achieved through a two-step sequence starting from 2,5-dichloronitrobenzene and phenol.
Caption: Overall synthetic route for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide.
Detailed Experimental Protocols
Part 1: Synthesis of 5-chloro-2-phenoxyaniline
This intermediate is synthesized in two stages: an Ullmann condensation to form the diaryl ether, followed by the reduction of the nitro group.
Stage 1: Synthesis of 5-chloro-2-nitrodiphenylamine (Ullmann Condensation)
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] In this case, the electron-withdrawing nitro group on 2,5-dichloronitrobenzene activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution.
Caption: Ullmann condensation for the formation of the diaryl ether intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichloronitrobenzene | 192.00 | (To be calculated) | (To be calculated) |
| Phenol | 94.11 | (To be calculated) | (To be calculated) |
| Potassium Hydroxide (KOH) | 56.11 | (To be calculated) | (To be calculated) |
| Dimethylformamide (DMF) | 73.09 | (Solvent) | - |
Experimental Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloronitrobenzene and phenol in a 1:1.1 molar ratio.
-
Add anhydrous potassium hydroxide (1.2 equivalents relative to 2,5-dichloronitrobenzene) and a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude 5-chloro-2-nitrodiphenylamine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Base: Potassium hydroxide is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is necessary for the nucleophilic aromatic substitution.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Temperature: The high temperature is required to overcome the activation energy for the Ullmann condensation, which is typically a slow reaction.
-
Inert Atmosphere: A nitrogen atmosphere is maintained to prevent oxidation of the phenoxide and other reactants at high temperatures.
Stage 2: Reduction of 5-chloro-2-nitrodiphenylamine to 5-chloro-2-phenoxyaniline
The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-2-nitrodiphenylamine | 248.67 | (To be calculated) | (To be calculated) |
| Palladium on Carbon (10% Pd/C) | - | Catalytic amount | - |
| Hydrogen Gas (H₂) | 2.02 | Excess | - |
| Ethanol or Ethyl Acetate | - | (Solvent) | - |
Experimental Procedure:
-
In a hydrogenation vessel, dissolve 5-chloro-2-nitrodiphenylamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 3-5 hours.[3]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-2-phenoxyaniline. This product is often of sufficient purity for the next step, but can be further purified by column chromatography or recrystallization if necessary.
Alternative Reduction Method: Tin(II) Chloride Reduction
An alternative to catalytic hydrogenation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4] This method is particularly useful if a hydrogenation apparatus is not available. However, the workup can be more challenging due to the formation of tin salts.
Part 2: Synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The final step involves the sulfonylation of the newly formed amine with methanesulfonyl chloride in the presence of a base.
Caption: Methanesulfonylation of 5-chloro-2-phenoxyaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-2-phenoxyaniline | 219.67 | (To be calculated) | (To be calculated) |
| Methanesulfonyl chloride | 114.55 | (To be calculated) | (To be calculated) |
| Pyridine | 79.10 | (To be calculated) | (To be calculated) |
| Dichloromethane (DCM) | 84.93 | (Solvent) | - |
Experimental Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-phenoxyaniline (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of the Final Product:
The crude N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be purified by recrystallization. A suitable solvent system can be determined experimentally, but a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexanes or water) is often effective.[5][6][7]
Characterization of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
The structure and purity of the final product should be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum is expected to show signals for the aromatic protons on both phenyl rings, a singlet for the methanesulfonyl group protons, and a broad singlet for the N-H proton of the sulfonamide.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, including the aromatic carbons and the methyl carbon of the sulfonamide group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-O-C stretch of the diaryl ether.[8][9][10][11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The emphasis on safety, detailed experimental steps, and purification strategies is intended to facilitate a successful and reproducible synthesis.
References
-
Ullmann, F. Über eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36, 2382–2384. ([Link])
-
SpectraBase. Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)-. ([Link])
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. ([Link])
- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated arom
- US4310711A - Process for preparing 5-chloro-2-nitrophenol. ()
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. ([Link])
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. ([Link])
-
Organic Chemistry Portal. Ullmann Reaction. ([Link])
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. ([Link])
-
ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ([Link])
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. ()
- EP0825979B1 - Process for the catalytic hydrogenation of arom
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. ([Link])
-
Recrystallization. ([Link])
-
Reddit. Reduction of aromatic nitro compounds with SnCl2. ([Link])
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ([Link])
-
Table of Characteristic IR Absorptions. ([Link])
-
Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. ([Link])
-
Recrystallization with two solvents. ([Link])
-
Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. ([Link])
-
PrepChem.com. Synthesis of 5-chloro-2-nitrophenol. ([Link])
-
Organic Syntheses. Working with Hazardous Chemicals. ([Link])
-
UniTo. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ([Link])
-
ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ([Link])
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. ([Link])
-
ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ([Link])
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. ([Link])
-
Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. ([Link])
-
Reddit. Recrystallization with two solvents. ([Link])
-
Z. Naturforsch. Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. ([Link])
-
13C NMR Spectroscopy. ([Link])
-
Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. ([Link])
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. znaturforsch.com [znaturforsch.com]
